EBV lytic cycle inducer-1
Overview
Description
EBV lytic cycle inducer-1 is a chemical compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus (EBV). The Epstein-Barr virus is a member of the herpesvirus family and is associated with various human malignancies, including lymphomas and carcinomas. The lytic cycle reactivation is crucial for the production of progeny virus and further transmission to uninfected host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EBV lytic cycle inducer-1 involves multiple steps, including the preparation of intermediates and the final compound. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, oxidation, and reduction under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: EBV lytic cycle inducer-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
EBV lytic cycle inducer-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies related to the Epstein-Barr virus and its life cycle.
Medicine: Investigated for its potential therapeutic effects in treating EBV-associated malignancies.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
The mechanism of action of EBV lytic cycle inducer-1 involves the reactivation of the lytic cycle of the Epstein-Barr virus. The compound induces the expression of viral immediate-early genes, such as BZLF1 and BRLF1, which initiate the lytic cycle. This leads to the production of viral proteins and the replication of viral DNA, ultimately resulting in the release of progeny virus .
Comparison with Similar Compounds
Adenosine: Induces EBV lytic reactivation through the adenosine A1 receptor.
Gemcitabine: A nucleoside analog that can trigger EBV to enter the lytic phase.
Valproic Acid: A histone deacetylase inhibitor used to induce the lytic cycle
Uniqueness: EBV lytic cycle inducer-1 is unique in its specific ability to target and reactivate the lytic cycle of the Epstein-Barr virus, making it a valuable tool in research and potential therapeutic applications. Its effectiveness in inducing the lytic cycle and its potential use in lytic induction therapy against EBV-associated malignancies set it apart from other similar compounds .
Properties
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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